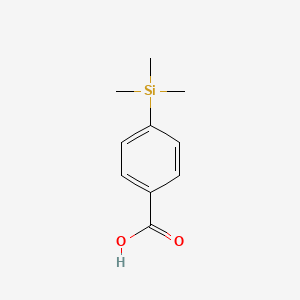

4-(Trimethylsilyl)benzoic acid

Übersicht

Beschreibung

4-(Trimethylsilyl)benzoic acid is a chemical compound with the CAS Number: 15290-29-6 . It has a molecular weight of 194.31 and a molecular formula of C10H14O2Si . It is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The molecular structure of 4-(Trimethylsilyl)benzoic acid consists of a benzoic acid group attached to a trimethylsilyl group . The presence of the trimethylsilyl group can influence the properties of the compound, including its reactivity and solubility.Physical And Chemical Properties Analysis

4-(Trimethylsilyl)benzoic acid is a solid at room temperature . It has a molecular weight of 194.31 and a molecular formula of C10H14O2Si .Wissenschaftliche Forschungsanwendungen

Clinical Applications: Therapeutic Drug Monitoring

4-(Trimethylsilyl)benzoic acid: is utilized in the determination of benzoic acid levels in serum or plasma by Gas Chromatography-Mass Spectrometry (GC/MS). This is particularly important in the treatment of nonketotic hyperglycinemia (NKH) , where benzoic acid is used to lower glycine levels in patients . Monitoring ensures therapeutic levels are maintained without reaching toxic concentrations that could lead to renal failure.

Organic Synthesis: Protecting Groups

In organic synthesis, 4-(Trimethylsilyl)benzoic acid can serve as a protecting group for carboxylic acids. Protecting groups are essential for preventing unwanted side reactions and are particularly useful when multiple functional groups are present in a molecule .

Drug Development: Synthesis of Retinoids

The compound has been used in the synthesis of TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid) , a synthetic retinoid with differentiation-inducing activity on human promyelocytic leukemia cells . This showcases its role in the development of new therapeutic agents.

Analytical Chemistry: Spectroscopy

4-(Trimethylsilyl)benzoic acid: is referenced in the NIST Chemistry WebBook for its IR Spectrum , which is valuable for analytical purposes. The spectrum provides insights into the molecular structure and is used for the identification and analysis of compounds .

Materials Science: Liquid Crystalline Materials

This compound has been involved in the synthesis of materials with liquid crystalline properties . Specifically, derivatives of 4-(Trimethylsilyl)benzoic acid have been synthesized to attain such properties, which are significant for display technologies .

Biochemistry: Antimicrobial Properties

In biochemistry, derivatives of 4-(Trimethylsilyl)benzoic acid have been identified in the GC-MS analysis of secondary metabolites from endophytic fungi. These metabolites exhibit antimicrobial properties and are potential candidates for drug development .

Safety and Hazards

4-(Trimethylsilyl)benzoic acid is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers The paper “GC-MS-Guided Antimicrobial Defense Responsive Secondary Metabolites from the Endophytic Fusarium solani Isolated from Tinospora cordifolia and Their Multifaceted Biological Properties” mentions 4-(Trimethylsilyl)benzoic acid and discusses its antimicrobial properties . Another paper, “4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules,” discusses the synthesis and properties of related compounds .

Eigenschaften

IUPAC Name |

4-trimethylsilylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAWVRLBRQRXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299607 | |

| Record name | 4-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trimethylsilyl)benzoic acid | |

CAS RN |

15290-29-6 | |

| Record name | 15290-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

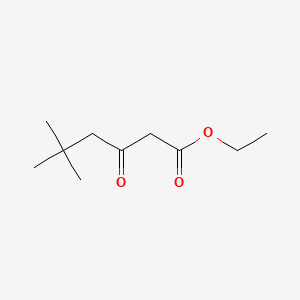

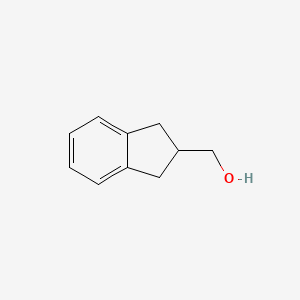

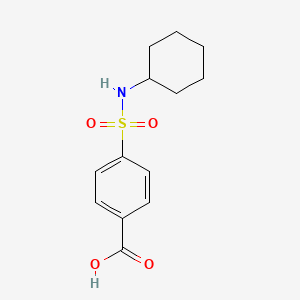

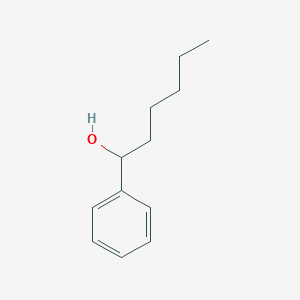

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary intermolecular interaction observed in the crystal structure of 4-(Trimethylsilyl)benzoic acid?

A1: The crystal structure of 4-(Trimethylsilyl)benzoic acid exhibits centrosymmetric O—H⋯O hydrogen-bonded dimers. [] This means that two molecules of the compound interact through hydrogen bonding between the hydrogen atom of the carboxylic acid group (O—H) on one molecule and the oxygen atom (O) of the carboxylic acid group on another molecule.

Q2: How many independent molecules of 4-(Trimethylsilyl)benzoic acid are present in the asymmetric unit of its crystal structure?

A2: The abstract states that there are two almost identical molecules of 4-(Trimethylsilyl)benzoic acid in the asymmetric unit of its crystal structure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.